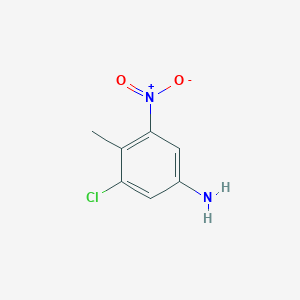

3-Chloro-4-methyl-5-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-4-methyl-5-nitroaniline is an organic compound with the molecular formula C(_7)H(_7)ClN(_2)O(_2) It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Chloro-4-methyl-5-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-4-methylaniline. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Another method involves the chlorination of 4-methyl-5-nitroaniline. This process uses chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These methods are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated control systems helps maintain consistent reaction conditions, leading to high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-methyl-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

Substitution: Sodium methoxide, sodium thiolate, primary amines.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 3-Chloro-4-methyl-5-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 3-Chloro-4-carboxy-5-nitroaniline.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 3-chloro-4-methyl-5-nitroaniline serves as an intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in the synthesis of dyes, pigments, and pharmaceuticals.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry

In the materials science industry, this compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.

Mécanisme D'action

The biological activity of 3-chloro-4-methyl-5-nitroaniline and its derivatives is often attributed to their ability to interact with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorine and methyl groups may influence the compound’s lipophilicity and ability to penetrate biological membranes, affecting its overall bioavailability and efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-4-nitroaniline: Lacks the methyl group, which may affect its reactivity and biological activity.

4-Methyl-5-nitroaniline: Lacks the chlorine atom, which can influence its chemical properties and applications.

3-Chloro-5-nitroaniline:

Uniqueness

3-Chloro-4-methyl-5-nitroaniline is unique due to the specific arrangement of its functional groups. This unique structure allows for selective chemical reactions and potential applications that may not be achievable with other similar compounds. Its combination of chlorine, methyl, and nitro groups provides a versatile platform for further chemical modifications and the development of new materials and pharmaceuticals.

Activité Biologique

3-Chloro-4-methyl-5-nitroaniline (C7H7ClN2O2) is a nitroaniline compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and environmental implications.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and an amino group (-NH2) on an aniline ring. The structural formula can be represented as follows:

This compound is part of a larger class of nitroaromatic compounds, which are known for their diverse biological activities.

Case Studies

-

Genotoxicity Assessment:

A study assessed the genotoxic potential of this compound using bacterial mutagenesis tests. Results indicated significant mutagenic activity at varying concentrations, highlighting the need for caution in handling this compound . -

Environmental Impact:

The environmental persistence of nitroanilines raises concerns regarding their accumulation in ecosystems. Studies have shown that these compounds can undergo photodegradation and microbial degradation, leading to the formation of less harmful metabolites . Understanding these pathways is essential for assessing the ecological risks associated with this compound.

Table 1: Toxicological Profile of this compound

| Toxicological Endpoint | Observed Effect | Reference |

|---|---|---|

| Mutagenicity | Positive in bacterial assays | |

| Cytotoxicity | Induces cellular damage | |

| Environmental Persistence | Moderate; subject to microbial degradation |

Table 2: Comparative Metabolic Pathways of Nitroanilines

| Compound | Initial Metabolite | Enzyme Involved |

|---|---|---|

| 2-Chloro-4-Nitroaniline | 4-Amino-3-Chlorophenol | Flavin-dependent monooxygenase |

| This compound | Unknown (hypothetical pathway) | Hypothetical similar enzymes |

Propriétés

IUPAC Name |

3-chloro-4-methyl-5-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMMZJRYSNPTMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.